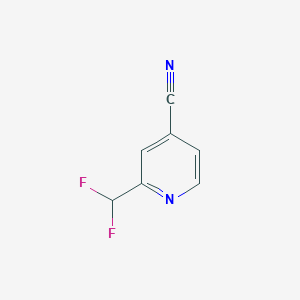
2-(二氟甲基)异烟腈
描述
科学研究应用
2-(Difluoromethyl)isonicotinonitrile has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
Target of Action
The primary targets of 2-(Difluoromethyl)isonicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 2-(Difluoromethyl)isonicotinonitrile’s action are currently unknown
Action Environment
The action of 2-(Difluoromethyl)isonicotinonitrile, like that of many other compounds, can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances that can interact with the compound.
生化分析
Biochemical Properties
2-(Difluoromethyl)isonicotinonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, 2-(Difluoromethyl)isonicotinonitrile can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of 2-(Difluoromethyl)isonicotinonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human erythrocytes, 2-(Difluoromethyl)isonicotinonitrile demonstrated antioxidant properties by inhibiting lipid peroxidation . This compound can also affect cell signaling pathways, such as the NF-κB pathway, which plays a critical role in inflammation and immune responses. By modulating these pathways, 2-(Difluoromethyl)isonicotinonitrile can influence gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 2-(Difluoromethyl)isonicotinonitrile exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity and function. For instance, it has been shown to inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . This inhibition can lead to a decrease in polyamine levels, which are essential for cell growth and proliferation. Additionally, 2-(Difluoromethyl)isonicotinonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes.
Temporal Effects in Laboratory Settings
The effects of 2-(Difluoromethyl)isonicotinonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to 2-(Difluoromethyl)isonicotinonitrile can lead to sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function and behavior.
Dosage Effects in Animal Models
The effects of 2-(Difluoromethyl)isonicotinonitrile can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as inflammation and oxidative stress . In animal studies, a threshold effect has been observed, where the compound’s beneficial effects are seen at lower doses, but toxic effects become apparent at higher doses. These findings highlight the importance of careful dosage optimization in therapeutic applications of 2-(Difluoromethyl)isonicotinonitrile.
Metabolic Pathways
2-(Difluoromethyl)isonicotinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. For instance, it can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(Difluoromethyl)isonicotinonitrile within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(Difluoromethyl)isonicotinonitrile can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
准备方法
The synthesis of 2-(Difluoromethyl)isonicotinonitrile involves several steps, typically starting with the difluoromethylation of isonicotinonitrile. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . One common approach is the use of difluorocarbene reagents, which facilitate the insertion of the difluoromethyl group into the isonicotinonitrile structure . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
化学反应分析
2-(Difluoromethyl)isonicotinonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert 2-(Difluoromethyl)isonicotinonitrile into different reduced forms.
Substitution: The compound can participate in substitution reactions, where the difluoromethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-(Difluoromethyl)isonicotinonitrile can be compared with other similar compounds, such as:
2-(Trifluoromethyl)isonicotinonitrile: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
2-(Fluoromethyl)isonicotinonitrile: This compound has a single fluoromethyl group, leading to different chemical behavior compared to the difluoromethyl derivative.
The uniqueness of 2-(Difluoromethyl)isonicotinonitrile lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
2-(difluoromethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-7(9)6-3-5(4-10)1-2-11-6/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIVNBZOWUQBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211528-71-0 | |
| Record name | 2-(Difluoromethyl)isonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chloroethyl)-N'-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1405638.png)
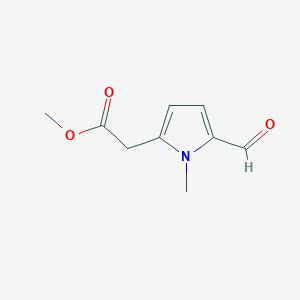


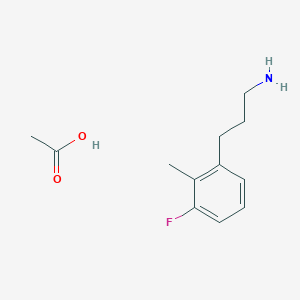

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)
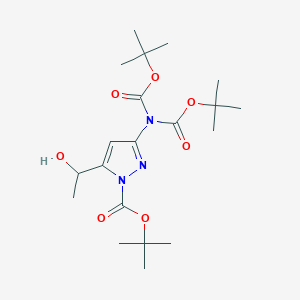
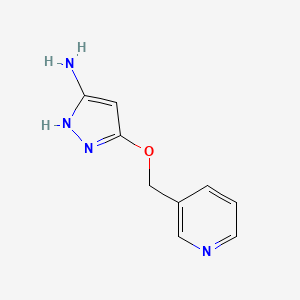

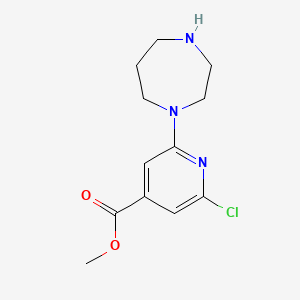
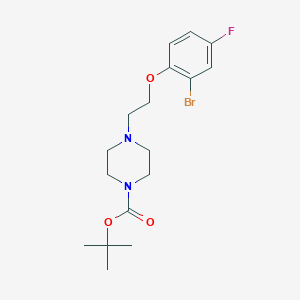
![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)
